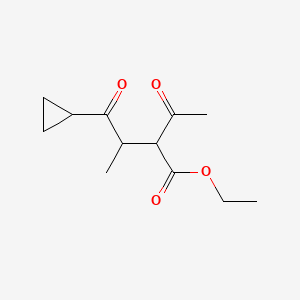
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C12H18O4 It is a derivative of butanoic acid and features a cyclopropyl group, which is a three-membered carbon ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropyl methyl ketone under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or an acid like hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
科学的研究の応用
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group in the molecule can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclopropyl group.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the ester functionality.
Uniqueness
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is unique due to the presence of both the cyclopropyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-4-16-12(15)10(8(3)13)7(2)11(14)9-5-6-9/h7,9-10H,4-6H2,1-3H3 |
InChIキー |
FCABNNBDEWPYEB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C(=O)C1CC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)

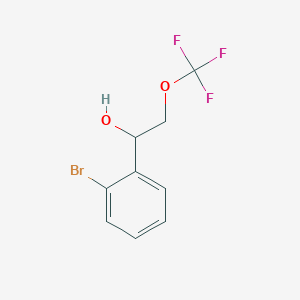
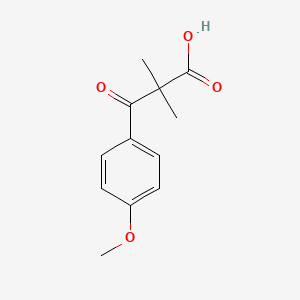
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
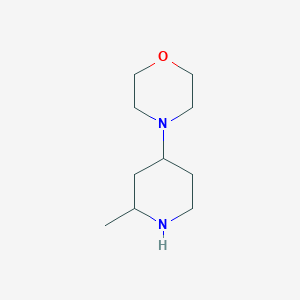
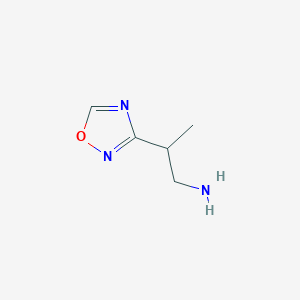
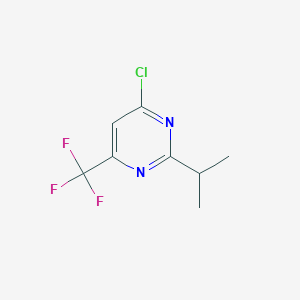
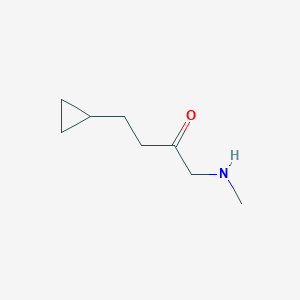
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
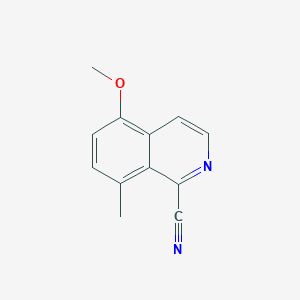
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
